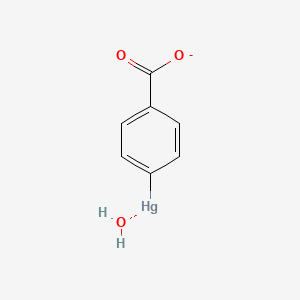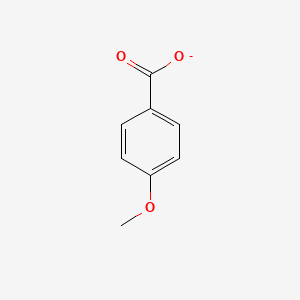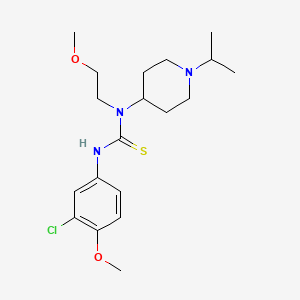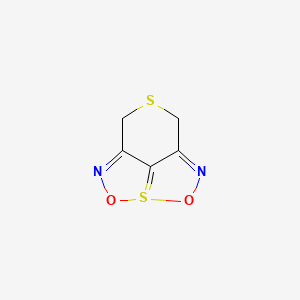
3-Hydroxy-7,12-diketocholanoic acid
Descripción general
Descripción
El ácido 7,12-Diketolithocolico es un derivado del ácido biliar con la fórmula química C24H36O5Este compuesto es notable por su papel en el metabolismo de los ácidos biliares y sus potenciales actividades biológicas, incluyendo efectos antiinflamatorios .
Aplicaciones Científicas De Investigación
El ácido 7,12-Diketolithocolico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de referencia en el estudio del metabolismo de los ácidos biliares y como material de partida para la síntesis de otros derivados de ácidos biliares.
Biología: El compuesto se estudia por su papel en la regulación del metabolismo de los lípidos y sus posibles efectos antiinflamatorios.
Medicina: La investigación ha demostrado que el ácido 7,12-Diketolithocolico puede tener potencial terapéutico en el tratamiento de afecciones relacionadas con el metabolismo de los ácidos biliares, como la colestasis.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y como intermedio en la síntesis de otros compuestos bioactivos
Safety and Hazards
When handling 3-Hydroxy-7,12-diketocholanoic acid, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Relevant Papers The synthesis of 7- and 12-hydroxy- and 7,12-dihydroxy-3-keto-5 beta-cholan acids were prepared in satisfactory yields protecting the 3-keto group as dimethyl ketal and subsequent reduction with sodium borohydride of the corresponding 7- and 12-oxo functionalities .
Mecanismo De Acción
El mecanismo de acción del ácido 7,12-Diketolithocolico implica su interacción con varios objetivos moleculares y vías. Se cree que modula el metabolismo de los lípidos al influir en la actividad de las enzimas involucradas en la síntesis y degradación de los ácidos biliares. Además, se cree que sus efectos antiinflamatorios están mediados por la inhibición de citoquinas proinflamatorias y la activación de vías antiinflamatorias .
Análisis Bioquímico
Biochemical Properties
3-Hydroxy-7,12-diketocholanoic acid is involved in various biochemical reactions, particularly those related to bile acid metabolism. It interacts with several enzymes, including bile acid-CoA:amino acid N-acyltransferase, which is crucial for the conjugation of bile acids. This interaction facilitates the conversion of bile acids into more water-soluble forms, aiding in their excretion. Additionally, this compound interacts with proteins such as albumin, which helps in its transport through the bloodstream .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in lipid metabolism, thereby affecting the overall metabolic state of the cell. Furthermore, this compound can impact cell signaling pathways related to inflammation and apoptosis, highlighting its potential role in cellular stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific receptors and enzymes. It acts as a ligand for nuclear receptors such as the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and transport. Additionally, this compound can inhibit or activate enzymes involved in bile acid metabolism, leading to changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods. Studies have shown that this compound can have long-term effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate bile acid metabolism without causing significant adverse effects. At higher doses, it may induce toxicity, leading to liver damage and other adverse effects. These threshold effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to bile acid synthesis and degradation. It interacts with enzymes such as bile acid-CoA ligase and bile acid-CoA:amino acid N-acyltransferase, which are crucial for the conjugation and excretion of bile acids. These interactions can affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed with the help of specific transporters and binding proteins. Albumin, for instance, plays a key role in its transport through the bloodstream. Additionally, this compound can interact with bile acid transporters in the liver, facilitating its uptake and excretion .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches the appropriate cellular compartments for its activity. The subcellular localization of this compound is crucial for its function in bile acid metabolism and cellular signaling .
Métodos De Preparación
El ácido 7,12-Diketolithocolico se puede sintetizar a través de la oxidación del ácido litocólico en condiciones específicas. El proceso de oxidación generalmente implica el uso de agentes oxidantes como el permanganato de potasio o el trióxido de cromo. Las condiciones de reacción deben controlarse cuidadosamente para lograr el producto deseado sin sobreoxidación .
En entornos industriales, la producción de ácido 7,12-Diketolithocolico puede implicar métodos más escalables y eficientes. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El ácido 7,12-Diketolithocolico experimenta varias reacciones químicas, incluyendo:
Oxidación: Una mayor oxidación puede conducir a la formación de derivados más oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos dicetona en grupos hidroxilo, formando derivados dihidroxi.
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el borohidruro de sodio y agentes oxidantes como el permanganato de potasio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
El ácido 7,12-Diketolithocolico se puede comparar con otros derivados de ácidos biliares como el ácido litocólico, el ácido cólico y el ácido desoxicólico. Si bien estos compuestos comparten una estructura común de ácido biliar, el ácido 7,12-Diketolithocolico es único debido a la presencia de dos grupos cetona en las posiciones 7 y 12. Esta diferencia estructural imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para aplicaciones de investigación e industriales específicas .
Compuestos similares incluyen:
- Ácido litocólico
- Ácido cólico
- Ácido desoxicólico
- Ácido ursodeoxicólico
Propiedades
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,22,25H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFJMPFLJJCSTB-FQBQTYDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965969 | |
| Record name | 3-Hydroxy-7,12-dioxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-33-9 | |
| Record name | Reductodehydrocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-7,12-diketocholanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-7,12-dioxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)



![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)








